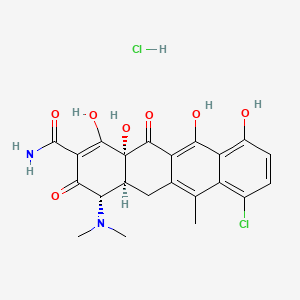

Anhydro Chlortetracycline Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-DTTSPEASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716136 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65490-24-6 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Research-Scale Synthesis of Anhydro-chlortetracycline Hydrochloride

This guide provides a comprehensive overview and a detailed protocol for the synthesis of anhydro-chlortetracycline hydrochloride, a crucial derivative of chlortetracycline for various research applications. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis and analytical chemistry.

Introduction: The Significance of Anhydro-chlortetracycline in Research

Anhydro-chlortetracycline is a degradation product of the broad-spectrum antibiotic chlortetracycline, formed via an acid-catalyzed dehydration reaction. While often considered an impurity in pharmaceutical-grade chlortetracycline, anhydro-chlortetracycline, and its hydrochloride salt have garnered significant interest in the research community. Its distinct chemical structure and biological properties make it a valuable tool in various scientific investigations, including studies on bacterial resistance mechanisms and as an analytical standard for monitoring the degradation of tetracycline-class antibiotics in environmental and biological samples.[1][2]

This guide offers a detailed methodology for the controlled synthesis of anhydro-chlortetracycline hydrochloride from its parent compound, chlortetracycline hydrochloride. The protocol herein is designed to be reproducible and scalable for typical laboratory research needs, emphasizing safety, purity, and yield.

The Chemical Transformation: From Chlortetracycline to its Anhydro Derivative

The synthesis of anhydro-chlortetracycline hydrochloride hinges on the acid-catalyzed dehydration of chlortetracycline. This reaction primarily involves the elimination of a hydroxyl group from the C6 position of the tetracycline core, leading to the formation of a new double bond between C5a and C6. This structural modification results in a chromophoric shift, which is visually apparent as a color change, and alters the molecule's biological activity.

The reaction is typically carried out in a strongly acidic environment, which facilitates the protonation of the C6 hydroxyl group, making it a good leaving group (water). The subsequent elimination reaction is regioselective, favoring the formation of the anhydro derivative.

Caption: Acid-catalyzed dehydration of chlortetracycline.

Experimental Protocol: Synthesis of Anhydro-chlortetracycline Hydrochloride

This protocol details the step-by-step procedure for the synthesis of anhydro-chlortetracycline hydrochloride from chlortetracycline hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Chlortetracycline Hydrochloride | ≥95% Purity | Sigma-Aldrich, etc. | Starting material. |

| Concentrated Hydrochloric Acid | ACS Reagent Grade | Fisher Scientific, etc. | Catalyst. |

| Methanol | HPLC Grade | VWR, etc. | Solvent. |

| Diethyl Ether | Anhydrous | EMD Millipore, etc. | Anti-solvent for precipitation. |

| Deionized Water | Type I | In-house | For washing. |

| Sodium Bicarbonate | ACS Reagent Grade | J.T. Baker, etc. | For neutralization. |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | Acros Organics, etc. | For drying. |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of chlortetracycline hydrochloride in 50 mL of methanol.

-

Carefully add 5 mL of concentrated hydrochloric acid to the solution while stirring. Caution: This should be done in a well-ventilated fume hood as the reaction is exothermic and generates fumes.

2. Reaction Execution:

-

Heat the mixture to reflux (approximately 65-70°C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The color of the solution will change from yellow to a deep red or reddish-brown, indicating the formation of the anhydro derivative.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, use a mobile phase of dichloromethane:methanol:formic acid (85:15:5 v/v/v). The anhydro product will have a higher Rf value than the starting material.

3. Work-up and Purification:

-

After the reaction is complete (as determined by TLC or HPLC), allow the mixture to cool to room temperature.

-

Slowly neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Caution: Add the bicarbonate solution slowly to control the foaming.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

4. Isolation of the Final Product:

-

The resulting crude product will be a reddish-brown solid or oil.

-

Dissolve the crude product in a minimal amount of methanol.

-

Induce precipitation by slowly adding an excess of cold diethyl ether while stirring.

-

Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

-

Dry the resulting solid under high vacuum to obtain anhydro-chlortetracycline hydrochloride as a reddish-brown powder.

Characterization and Quality Control

The identity and purity of the synthesized anhydro-chlortetracycline hydrochloride should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing the purity of the final product and for separating it from any remaining starting material or other degradation products.[2][3] A C18 column with a gradient elution system of acetonitrile and water (with 0.1% formic acid) is typically effective.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of anhydro-chlortetracycline.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Handle concentrated hydrochloric acid with extreme care.

-

Diethyl ether is highly flammable and should be handled away from any ignition sources.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of anhydro-chlortetracycline hydrochloride for research purposes. By carefully controlling the reaction conditions, particularly the acidity and temperature, a good yield of the desired product can be achieved. The successful synthesis and purification of this compound will enable researchers to further explore its biological activities and utilize it as a critical analytical standard.

References

-

Khan, N. H., Roets, E., Hoogmartens, J., & Vanderhaeghe, H. (1989). Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(3), 339-353. [Link]

-

He, B., Yang, Y., Liu, B., Zhao, Z., Shang, J., & Cheng, X. (2022). Degradation of chlortetracycline hydrochloride by peroxymonosulfate activation on natural manganese sand through response surface methodology. Environmental Science and Pollution Research, 29(54), 82584-82599. [Link]

-

Kim, J. H., Kim, S. J., Choi, H., Kim, J., & Kim, S. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7631. [Link]

-

Sørensen, L. K., & Snor, L. K. (2001). Evaluation of the stability of chlortetracycline in granular premixes by monitoring its conversion into degradation products. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 935-943. [Link]

-

Liu, D., et al. (2020). Synthesis and evaluation of bisulfate/mesylate-conjugated chlortetracycline with high solubility and bioavailability. Acta Pharmaceutica, 70(4), 483-498. [Link]

-

Tsuji, K., & Robertson, J. H. (1976). Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method. Journal of Pharmaceutical Sciences, 65(3), 400-404. [Link]

-

Nguyen, V. H., & Vo, T. B. (2014). Preliminary Studies on the Toxic Effects of Degradation Products of Oxytetracycline and Chlortetracycline on Rats. Journal of Food and Drug Analysis, 22(3), 335-342. [Link]

-

Agnello, S., Brand, M., Chellat, M., & Riedl, R. (2012). Structures of chlortetracycline and anhydrotetetracycline. ResearchGate. [Link]

Sources

- 1. Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the stability of chlortetracycline in granular premixes by monitoring its conversion into degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Anhydro Chlortetracycline Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents

Introduction

Anhydro chlortetracycline hydrochloride (ACTC-HCl) is a key degradation product and impurity of chlortetracycline, a broad-spectrum tetracycline antibiotic.[1] As a primary reference standard for analytical testing and a subject of study in drug stability and degradation pathways, a comprehensive understanding of its physicochemical properties is paramount for researchers, analytical chemists, and formulation scientists. Among these properties, solubility is the most fundamental.

Accurate solubility data is the bedrock of reliable analytical method development, enabling the preparation of accurate stock solutions and calibration standards. It is critical for designing meaningful in vitro biological assays and for understanding the compound's potential behavior in various matrices. This guide provides an in-depth exploration of the solubility of Anhydro chlortetracycline hydrochloride, moving beyond simple data points to explain the underlying principles and provide robust, field-proven methodologies for its determination. We will examine the theoretical framework governing solubility and present detailed protocols for both equilibrium and kinetic solubility assessments, empowering researchers to generate high-quality, reliable data in their own laboratories.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is intrinsically linked to its structure. Anhydro chlortetracycline hydrochloride possesses a complex polycyclic structure with multiple functional groups that dictate its interactions with different solvents.

-

Molecular Formula: C₂₂H₂₁ClN₂O₇ · HCl[1]

-

Appearance: Typically a yellow to orange crystalline powder.[3]

-

Key Structural Features: The molecule contains multiple hydroxyl groups, a dimethylamino group, and a carboxamide group, all of which can participate in hydrogen bonding. The aromatic rings contribute to its hydrophobicity. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[3]

The presence of both hydrophilic (hydroxyl, amino, amide) and hydrophobic (aromatic rings) moieties means that ACTC-HCl's solubility is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.

Theoretical Framework: Equilibrium vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic (Equilibrium) Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[4] This is considered the "true" solubility and is the gold standard for physicochemical characterization. It is determined under conditions where the system has reached its lowest energy state, which can require long incubation times (24-72 hours).[4][5] The shake-flask method is the most common technique for determining equilibrium solubility.[6][7]

Kinetic Solubility , conversely, is measured under non-equilibrium conditions. It is a high-throughput assessment typically used in early drug discovery to quickly flag potential solubility issues.[8] The experiment starts by dissolving the compound in an organic solvent (usually DMSO) and then adding this stock solution to an aqueous buffer.[9][10] The concentration at which the compound precipitates out of solution is its kinetic solubility.[8] This value is often higher than the equilibrium solubility because the high-energy amorphous precipitate formed may be more soluble than the low-energy crystalline form. Incubation times are short, often just 1-2 hours.[11]

For the purpose of characterizing a reference standard like ACTC-HCl for analytical and formulation purposes, determining the equilibrium solubility is the required, authoritative approach.

Solubility Profile of Anhydro Chlortetracycline Hydrochloride

Qualitative data indicates that Anhydro chlortetracycline hydrochloride is soluble in a range of polar solvents. However, precise quantitative values are not widely published, underscoring the need for experimental determination.

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Water | Soluble[3] |

| Methanol | Soluble[1] | |

| Ethanol | Soluble[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

This table summarizes publicly available qualitative data. For precise quantification, the experimental protocols outlined below should be followed.

Experimental Determination of Equilibrium Solubility

The Shake-Flask method is the universally recommended protocol for determining equilibrium solubility.[12] The following protocol is a synthesis of best practices recommended by regulatory bodies like the World Health Organization (WHO).[6][12]

Causality and Self-Validation in the Protocol

This protocol is designed to be a self-validating system. The inclusion of multiple time points is not merely for data collection; it is a critical control to empirically prove that equilibrium has been reached. A plateau in concentration between, for example, 48 and 72 hours provides direct evidence that the dissolution process is complete.[12] Furthermore, analyzing the remaining solid phase post-experiment is a crucial step to ensure the material has not undergone a polymorphic transformation or formed a solvate, which would alter its intrinsic solubility.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of Anhydro chlortetracycline hydrochloride into a series of clear glass vials. "Excess" means enough solid will visibly remain at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., Water, Methanol, Acetonitrile, pH 7.4 Phosphate Buffer) to each vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).[6]

-

Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended, not to cause excessive foaming.

-

-

Sampling and Phase Separation:

-

At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.[6]

-

Withdraw an aliquot from the clear supernatant.

-

Immediately separate the liquid from any remaining solid particles. This is a critical step. Use either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 rpm) and carefully collect the supernatant.

-

Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). Causality Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

-

Quantification:

-

Accurately dilute the clarified supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved ACTC-HCl using a validated, stability-indicating HPLC-UV method.[5] A method for tetracyclines can be adapted for this purpose.[13][14]

-

Prepare a calibration curve using accurately prepared standards of ACTC-HCl.

-

-

Data Analysis and Confirmation:

-

Calculate the concentration in the original supernatant, accounting for any dilution factors.

-

Plot concentration versus time for each solvent. The solubility value is the mean concentration from the plateau region where concentration no longer increases significantly between time points (e.g., between 48 and 72 hours).

-

After the final time point, recover the remaining solid from the vials, dry it, and consider analyzing it (e.g., by PXRD or DSC) to confirm it is the same solid form as the starting material.

-

Experimental Determination of Kinetic Solubility

While less definitive, a kinetic solubility assay can be a valuable, rapid screening tool.

Step-by-Step Protocol: DMSO Co-solvent Method

-

Stock Solution Preparation:

-

Assay Plate Preparation:

-

Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Add a small, precise volume of the DMSO stock solution to the buffer-containing wells (e.g., 1-2 µL of stock into 100-200 µL of buffer).[8][11] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

-

Incubation and Detection:

-

Seal the plate and shake for a defined period (e.g., 1.5 to 2 hours) at room temperature.[11]

-

Measure the sample for precipitation. A common method is nephelometry , which measures light scattering caused by insoluble particles.[8][11] The concentration at which light scattering significantly increases above background is the kinetic solubility limit.

-

-

Alternative Quantification:

-

Alternatively, after incubation, the plate can be filtered using a solubility filter plate.

-

The concentration of ACTC-HCl in the filtrate (the soluble fraction) is then quantified by HPLC-UV or UV-plate reader against a calibration curve prepared in the same buffer/DMSO mixture.[9]

-

Conclusion

The solubility of Anhydro chlortetracycline hydrochloride is a critical parameter that dictates its handling and application in a laboratory setting. While qualitative data suggests solubility in polar solvents like water, methanol, and DMSO, this guide provides the authoritative framework for its quantitative determination. By employing the robust, self-validating equilibrium shake-flask method, researchers can generate the definitive solubility data required for accurate analytical standard preparation, reliable bioassay design, and advanced formulation development. Understanding both the "how" and the "why" of these experimental protocols ensures the generation of trustworthy and reproducible data, upholding the highest standards of scientific integrity.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [11]

-

CymitQuimica. CAS 65490-24-6: Anhydrochlortetracycline hydrochloride. [3]

-

PubChem. Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411. [2]

-

Xiong J, Zhang T, Xu M, Jin S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019; 54(16): 1349-1354. [6]

-

Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Published February 15, 2013. [4]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Published November 12, 2013. [5]

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [9]

-

BioDuro. ADME Solubility Assay. [10]

-

Alsenz J, Kansy M. In vitro solubility assays in drug discovery. PubMed. [8]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [7]

-

Cayman Chemical. Anhydrochlortetracycline (hydrochloride) (CAS Number: 65490-24-6). [1]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. [12]

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Published December 9, 2024. [15]

-

U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Published August 2018. [16]

-

The International Pharmacopoeia. Chlortetracycline hydrochloride (Chlortetracyclini hydrochloridum). [17]

-

LKT Labs. Chlortetracycline Hydrochloride. [18]

-

Bioaustralis Fine Chemicals. Chlortetracycline hydrochloride. [19]

-

TOKU-E. Solubility Data Resource. [20]

-

Fisher Scientific. New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycl. [13]

-

Lindauer RF, Cohen DM, Munnelly KP. Determination of anhydrotetracyclines in tetracycline by high-pressure liquid chromatography. Analytical Chemistry. 1976; 48(12): 1731-1734. [14]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 65490-24-6: Anhydrochlortetracycline hydrochloride [cymitquimica.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. who.int [who.int]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. cdn.who.int [cdn.who.int]

- 18. Chlortetracycline Hydrochloride - LKT Labs [lktlabs.com]

- 19. bioaustralis.com [bioaustralis.com]

- 20. toku-e.com [toku-e.com]

An In-Depth Technical Guide on the Stability of Anhydro chlortetracycline Hydrochloride Under Acidic vs. Neutral pH

This guide provides a comprehensive technical analysis of the stability of anhydro chlortetracycline hydrochloride (ACTC-HCl), a critical degradation product of the antibiotic chlortetracycline. Understanding the stability profile of ACTC-HCl under varying pH conditions is paramount for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of pharmaceutical products. This document delves into the chemical causality behind its degradation, provides field-proven experimental protocols for stability assessment, and presents data in a clear, comparative format.

Introduction: The Significance of Anhydro chlortetracycline Hydrochloride

Chlortetracycline, a broad-spectrum antibiotic, is susceptible to degradation under acidic conditions, leading to the formation of anhydro chlortetracycline.[1][2] This transformation involves the irreversible dehydration of the chlortetracycline molecule. The resulting anhydro derivative is not only microbiologically inactive but has also been associated with potential toxicity.[1] Therefore, controlling its formation and understanding its subsequent stability is a critical aspect of drug development and quality control.

Anhydro chlortetracycline is typically present as its hydrochloride salt in pharmaceutical contexts. Its stability is significantly influenced by the pH of the surrounding environment. This guide will specifically compare its stability profiles under acidic and neutral pH conditions, outlining the distinct degradation pathways and kinetics that prevail in each environment.

Chemical Structure and Degradation Pathways

The core structure of anhydro chlortetracycline hydrochloride features a tetracyclic ring system. The key structural change from chlortetracycline is the formation of a double bond in the C ring through the loss of a hydroxyl group. This modification significantly alters the molecule's electronic and conformational properties, influencing its susceptibility to further degradation.

Stability and Degradation under Acidic pH

Under strongly acidic conditions (typically below pH 3), the formation of anhydro chlortetracycline from chlortetracycline is favored. Once formed, anhydro chlortetracycline itself can undergo further degradation, primarily through epimerization at the C4 position.[3][4] This reversible reaction leads to the formation of 4-epianhydrochlortetracycline.

The epimerization of anhydrotetracycline in acidic solution has been shown to be a reversible first-order process.[4] The rate of this epimerization is generally faster than the epimerization of the parent tetracycline molecule.[4]

dot

Caption: Degradation pathway of chlortetracycline to anhydrochlortetracycline and its subsequent epimerization under acidic conditions.

Stability and Degradation under Neutral pH

The stability of anhydro chlortetracycline hydrochloride under neutral pH conditions is less documented in readily available literature compared to its behavior in acidic environments. However, based on the general chemistry of tetracyclines, it is anticipated that at neutral pH, other degradation pathways may become more prominent. Tetracyclines, in general, are known to be susceptible to oxidation and hydrolysis, particularly as the pH increases towards alkalinity.[5][6]

For anhydro chlortetracycline, the extended conjugation in its chromophore could make it more susceptible to photolytic degradation. Furthermore, oxidative degradation could lead to the opening of the tetracyclic ring system, resulting in a variety of smaller, inactive molecules. The specific degradation products and the kinetics of these reactions at neutral pH require further investigation through rigorous experimental studies as outlined in the subsequent sections.

dot

Caption: Postulated degradation pathways for anhydrochlortetracycline under neutral pH conditions.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of anhydro chlortetracycline hydrochloride, a well-designed forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study of anhydro chlortetracycline hydrochloride.

Objective: To identify the degradation products of anhydro chlortetracycline hydrochloride under acidic and neutral hydrolytic stress and to develop a stability-indicating analytical method.

Materials:

-

Anhydro chlortetracycline hydrochloride reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Purified water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable buffer components for HPLC)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of anhydro chlortetracycline hydrochloride in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis study.

-

At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

-

-

Sample Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method (see section 3.2).

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent anhydro chlortetracycline hydrochloride.

-

dot

Caption: Experimental workflow for the forced degradation study of anhydro chlortetracycline hydrochloride.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a representative method that can be optimized for this purpose.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a wavelength that provides good response for both the parent compound and potential degradants (e.g., 280 nm and 430 nm).

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and comparative manner to facilitate interpretation.

Quantitative Data Summary

The degradation of anhydro chlortetracycline hydrochloride can be quantified by monitoring the decrease in its peak area over time. The data should be tabulated to compare the degradation rates under acidic and neutral conditions.

| Time (hours) | % Remaining ACTC-HCl (Acidic pH) | % Remaining ACTC-HCl (Neutral pH) |

| 0 | 100 | 100 |

| 2 | (Experimental Data) | (Experimental Data) |

| 4 | (Experimental Data) | (Experimental Data) |

| 8 | (Experimental Data) | (Experimental Data) |

| 24 | (Experimental Data) | (Experimental Data) |

The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time. A linear plot would indicate first-order kinetics, and the degradation rate constant (k) can be calculated from the slope of the line.

Identification of Degradation Products

The identification of degradation products is typically achieved using liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the degradation peaks with the parent compound and considering plausible chemical transformations, the structures of the degradants can be elucidated.

Conclusion

The stability of anhydro chlortetracycline hydrochloride is highly dependent on the pH of its environment. Under acidic conditions, the primary degradation pathway is epimerization to 4-epianhydrochlortetracycline. In contrast, at neutral pH, other mechanisms such as oxidation and hydrolysis are expected to be more significant, leading to a different profile of degradation products.

A thorough understanding of these pH-dependent stability profiles is essential for the development of stable and safe pharmaceutical formulations containing chlortetracycline. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting these critical stability assessments. Further research, particularly utilizing LC-MS for the definitive identification of degradation products at neutral pH, will provide a more complete picture of the degradation landscape of anhydro chlortetracycline hydrochloride.

References

-

Yuen, P. H., & Sokoloski, T. D. (1977). Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution. Journal of Pharmaceutical Sciences, 66(11), 1648–1650. [Link]

-

Mohammed-Ali, M. A. (2012). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. Journal of Chemical and Pharmaceutical Research, 4(2), 1319-1326. [Link]

-

Loftin, K. A., Adams, C. D., Meyer, M. T., & Surampalli, R. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378–386. [Link]

-

(2025). (PDF) Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. [Link]

-

Sanz-Lozano, C., & Valencia, F. (2011). Degradation of Oxytetracycline in Aqueous Solutions: Application of Homogeneous and Heterogeneous Advanced Oxidative Processes. Molecules, 16(12), 10134–10148. [Link]

-

Villegas-Guzman, P., Garcia-Estrada, J., & Cervantes-Reyes, F. (2020). Reaction Mechanism of Oxytetracycline Degradation by Electrogenerated Reactive Chlorine: The Influence of Current Density and pH. ACS Omega, 5(43), 28243–28251. [Link]

-

Sokoloski, T. D., Mitscher, L. A., Yuen, P. H., Juvarkar, J. V., & Hoener, B. (1977). Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Journal of Pharmaceutical Sciences, 66(8), 1159–1165. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction Mechanism of Oxytetracycline Degradation by Electrogenerated Reactive Chlorine: The Influence of Current Density and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

anhydro chlortetracycline hydrochloride degradation kinetics and pathways

An In-depth Technical Guide to the Degradation Kinetics and Pathways of Anhydro Chlortetracycline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the degradation kinetics and pathways of anhydro chlortetracycline hydrochloride (ACTC), a principal degradation product of the antibiotic chlortetracycline (CTC). Understanding the stability and transformation of this compound is critical for researchers, scientists, and drug development professionals to ensure pharmaceutical product quality, safety, and to assess its environmental fate.

Introduction: The Significance of Anhydro Chlortetracycline

Chlortetracycline (CTC) is a broad-spectrum antibiotic from the tetracycline class, widely used in veterinary and human medicine.[][2] However, CTC is susceptible to degradation under various environmental and physiological conditions. One of its major and most well-known degradation pathways, particularly in acidic environments (pH below 2), is the dehydration of the C-ring, leading to the formation of the more stable, fluorescent anhydro chlortetracycline (ACTC).[3] The formation of ACTC and its subsequent degradation are of significant interest due to potential changes in biological activity and toxicity.

This document elucidates the factors governing the degradation rate of ACTC and details the complex chemical pathways through which it transforms. We will explore the causality behind experimental choices for studying these phenomena and provide self-validating protocols for replication.

Degradation Kinetics: Factors Influencing ACTC Stability

The chemical stability of ACTC, like its parent compound, is not absolute and is significantly influenced by a confluence of environmental factors. The degradation often follows pseudo-first-order kinetics, and the rate can be quantified by determining the rate constant (k) and the half-life (t½) under specific conditions.[4]

Influence of pH

The pH of the medium is a critical determinant of tetracycline stability. Generally, tetracyclines are more stable under acidic conditions and degrade more rapidly as the pH becomes neutral or alkaline.[] For CTC and its derivatives, epimerization at the C4 position occurs most readily between pH 3 and 5, a reversible first-order process that forms 4-epichlortetracycline (ECTC).[3] The dehydration to ACTC is favored at very low pH.[3] Studies on the degradation of tetracycline hydrochloride (a close analog) show a clear trend where the degradation rate constant decreases at lower pH values and increases significantly in alkaline conditions.[5] For instance, the degradation rate of tetracycline hydrochloride was found to be highest at pH 12 and lowest at pH 4.[5]

Effect of Temperature

Temperature plays a crucial role in degradation kinetics, with higher temperatures accelerating the process as predicted by the Arrhenius equation.[] Forced degradation studies are often conducted at elevated temperatures (e.g., 40°C, 60°C) to expedite the identification of potential degradation products that might form over a longer shelf-life under ambient conditions.[6]

Photodegradation

Exposure to light, particularly UV radiation, is a significant catalyst for the degradation of tetracyclines. The degradation rate under light can be substantially higher than in dark conditions.[] A comprehensive study on the chemical stability of chlortetracyclines confirmed that photolysis is a key factor influencing their degradation.[4] This necessitates that stability studies and storage of ACTC-containing solutions be conducted with appropriate light protection.

Matrix and Oxidative Effects

The chemical matrix can have a profound impact on stability. The presence of metal ions, such as calcium and magnesium, can form complexes with tetracyclines, altering their stability.[4] This is why significant differences in half-lives are observed between studies conducted in pure water versus complex media like soil interstitial water.[4]

Furthermore, advanced oxidation processes (AOPs) can rapidly degrade CTC and its derivatives.[7] Oxidizing agents like hydrogen peroxide (H₂O₂) and persulfate, often combined with catalysts or energy sources like hydrodynamic cavitation, generate highly reactive radicals that attack the tetracycline structure.[8][9] These processes can achieve high degradation ratios in minutes.[8][10]

Table 1: Summary of Factors Affecting Tetracycline Degradation Kinetics

| Parameter | Condition | Effect on Degradation Rate | Reference |

| pH | Increasing pH from acidic to alkaline | Increases degradation rate | [][5][9] |

| Optimal stability | Generally at acidic pH (e.g., pH 3-4) | [3][4] | |

| Temperature | Increasing temperature | Increases degradation rate | [] |

| Light Exposure | Presence of light vs. dark | Significantly increases degradation rate | [][4] |

| Initial Conc. | Increasing initial concentration | Decreases degradation rate constant | [5][9] |

| Oxidants | Presence of H₂O₂, PMS, etc. | Dramatically increases degradation rate | [8][9][11] |

| Matrix | Soil water vs. pure water | Complexation with ions (Ca²⁺, Mg²⁺) alters stability | [4] |

Anhydro Chlortetracycline Degradation Pathways

The degradation of chlortetracycline is a multi-step process involving several key transformations. The formation of ACTC is an early and pivotal step under acidic conditions. Subsequent reactions lead to the fragmentation of the core tetracyclic structure.

The primary degradation pathways identified through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) include:[8][10]

-

Epimerization: Reversible formation of C4 epimers, such as 4-epianhydrochlortetracycline (EACTC).[3]

-

Dehydroxylation: Removal of hydroxyl groups from the molecule.

-

Demethylation: Cleavage of methyl groups, particularly from the dimethylamino group at C4.

-

C-N Bond Cleavage: Scission of the bond connecting the dimethylamino group to the A ring.

-

Ring Opening: The most destructive pathway, where the bonds forming the tetracyclic system are broken, leading to smaller, simpler molecules.

-

Cleavage of C-C Double Bonds: Occurs in the presence of strong oxidizing agents.[8][10]

The following diagram illustrates the proposed degradation network, starting from the parent CTC molecule.

Caption: Proposed degradation pathways of chlortetracycline (CTC).

Experimental Protocol: Forced Degradation Studies

To investigate the degradation kinetics and pathways of ACTC, a forced degradation (or stress testing) study is essential. This involves subjecting the molecule to harsh conditions to accelerate its decomposition. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for separating and quantifying the parent compound and its degradation products.

Causality in Method Design

The choice of stressors (acid, base, oxidant, light, heat) is not arbitrary; it is designed to mimic the potential degradation pathways a drug substance might encounter during its lifecycle. Using a stability-indicating HPLC method is paramount. This means the method must be capable of resolving the main peak from all potential degradation products, ensuring that a decrease in the parent peak area is directly proportional to its degradation. LC-MS is then employed to identify the chemical structures of the new peaks that appear.

Step-by-Step Protocol

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve anhydro chlortetracycline hydrochloride reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.[6] Incubate in a water bath at 60°C.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.[6] Incubate at 60°C.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Keep an aliquot of the stock solution in a heat-stable container and expose it to dry heat in an oven at a controlled temperature (e.g., 80°C).

-

Photolytic Degradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control Sample: Dilute an aliquot of the stock solution with the solvent and keep it protected from light at a low temperature (e.g., 4°C).

-

-

Sampling and Analysis:

-

Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Recommended HPLC Method

-

Instrument: High-Performance Liquid Chromatograph with UV or Fluorescence detector.[3][12]

-

Column: C8 or C18 reversed-phase column (e.g., Zorbax C8, 7 µm).[13]

-

Mobile Phase: An isocratic or gradient mixture of solvents. A common mobile phase for CTC and its related substances is a mixture of an acidic buffer (e.g., oxalic acid or perchloric acid), methanol, and acetonitrile.[2][13]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where ACTC has significant absorbance (e.g., 375 nm or 445 nm).[2][14]

-

Data Analysis: Calculate the percentage of ACTC remaining at each time point relative to the control. Identify and quantify degradation products by their peak areas. Use LC-MS with the same chromatographic conditions to elucidate the structures of the degradants.

Diagram: Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of ACTC.

Conclusion

The degradation of anhydro chlortetracycline hydrochloride is a complex process governed by multiple factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve epimerization, demethylation, dehydroxylation, and eventual opening of the tetracyclic ring system. A thorough understanding of these kinetics and pathways, investigated through systematic forced degradation studies and advanced analytical techniques like HPLC and LC-MS, is indispensable. This knowledge underpins the development of stable pharmaceutical formulations, ensures patient safety by identifying potentially toxic degradants, and aids in assessing the environmental impact of this widely used class of antibiotics.

References

-

Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Degradation of Chlortetracycline Hydrochloride by Peroxymonosulfate Activation on Natural Manganese Sand Through Response Surface Methodology. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Degradation of chlortetracycline hydrochloride by peroxymonosulfate activation on natural manganese sand through response surface methodology. (2022). PubMed. Retrieved January 21, 2026, from [Link]

-

Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. (1998). CORE. Retrieved January 21, 2026, from [Link]

-

Degradation of Tetracycline Hydrochloride by a Novel CDs/g-C3N4/BiPO4 under Visible-Light Irradiation: Reactivity and Mechanism. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water. (2009). PubMed. Retrieved January 21, 2026, from [Link]

-

Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography. (1982). PubMed. Retrieved January 21, 2026, from [Link]

-

Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide. (2022). PubMed. Retrieved January 21, 2026, from [Link]

-

Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved January 21, 2026, from [Link]

-

Modifications to the Official Method for Testing Chlortetracycline HC1 in Animal Feeds. (1989). Journal of AOAC International. Retrieved January 21, 2026, from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Retrieved January 21, 2026, from [Link]

-

A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Oxidation of chlortetracycline and its isomers by Botrytis aclada laccase in the absence of mediators: pH dependence and identification of transformation products by LC-MS. (2023). PubMed. Retrieved January 21, 2026, from [Link]

-

A Critical Review of Properties and Analytical Methods for the Determination of Oxytetracyline in Biological and Pharmaceutical. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Tetracycline Hydrochloride by a Novel CDs/g-C3N4/BiPO4 under Visible-Light Irradiation: Reactivity and Mechanism [mdpi.com]

- 6. jddtonline.info [jddtonline.info]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of chlortetracycline hydrochloride by peroxymonosulfate activation on natural manganese sand through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectroscopic Characterization of Anhydro Chlortetracycline Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Characterizing Tetracycline Degradants

Anhydro chlortetracycline hydrochloride is a primary acid-catalyzed degradation product of chlortetracycline, a broad-spectrum antibiotic widely used in human and veterinary medicine.[1][2] Its formation involves the irreversible dehydration of the parent molecule, leading to a structurally distinct compound with altered biological and toxicological properties.[3] The presence of anhydro chlortetracycline as an impurity in pharmaceutical formulations is strictly regulated, as certain tetracycline degradants have been associated with adverse effects. Therefore, its accurate identification and quantification are critical for ensuring the safety, quality, and efficacy of chlortetracycline-based drug products.

This guide provides an in-depth technical overview of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy—as applied to the definitive characterization of anhydro chlortetracycline hydrochloride. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for interpreting spectroscopic data.

-

Systematic Name: (4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride[4]

-

Molecular Weight: 497.3 g/mol [4]

Below is a diagram illustrating the chemical structure, which is essential for assigning signals in the NMR spectrum.

Caption: Chemical structure of anhydro chlortetracycline.

UV-Vis Spectroscopic Characterization

Principle of Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For anhydro chlortetracycline, the absorption is dictated by its extensive conjugated system of π-electrons spanning the fused ring structure. This aromatic, polyketide-derived chromophore gives rise to characteristic high-intensity π→π* electronic transitions.[6] The position and intensity of the absorption maxima (λmax) are highly sensitive to the molecular structure and solvent environment, making UV-Vis an excellent tool for identification and quantification. The formation of the anhydro- derivative from chlortetracycline creates a more extended conjugated system, resulting in a bathochromic (red) shift of the principal absorption bands, a key feature used in its detection.[1]

Experimental Protocol: UV-Vis Analysis

Rationale: The choice of solvent is critical. A dilute acidic medium, such as 0.01 M hydrochloric acid, is preferred to ensure complete dissolution and to maintain the protonated state of the molecule, leading to sharp and reproducible spectral features. This is a common practice for tetracycline analysis as outlined in various pharmacopeial methods.[7]

-

Solvent Preparation: Prepare a solution of 0.01 M Hydrochloric Acid (HCl) using analytical grade HCl and deionized water.

-

Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of anhydro chlortetracycline hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with 0.01 M HCl to obtain a concentration of approximately 100 µg/mL.

-

Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution to a 50 mL volumetric flask and dilute to volume with 0.01 M HCl. This yields a working concentration of approximately 10 µg/mL.

-

Sample Preparation: Prepare the sample containing the analyte to achieve a final theoretical concentration of ~10 µg/mL in 0.01 M HCl. If the sample is a solid, follow the procedure in step 2. If it is a liquid, dilute accordingly.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

-

Set the wavelength range for scanning from 200 nm to 600 nm.

-

-

Data Acquisition:

-

Use 0.01 M HCl as the blank to zero the instrument.

-

Record the UV-Vis spectrum of the Working Standard Solution.

-

Record the UV-Vis spectrum of the Sample Preparation.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Compare the spectrum of the sample to that of the reference standard.

Expected Data and Interpretation

The UV-Vis spectrum of anhydro chlortetracycline is distinct from its parent compound, chlortetracycline. The dehydration reaction extends the conjugation, causing a significant shift in the absorption bands. While chlortetracycline exhibits a primary absorption maximum around 375 nm, anhydro chlortetracycline shows a strong absorption at a higher wavelength.

| Spectroscopic Parameter | Expected Value | Chromophoric Origin |

| Primary λmax | ~420 - 440 nm | Extended π→π* transition of the BCD ring system |

| Secondary λmax | ~260 - 270 nm | π→π* transition of the A ring chromophore |

| Tertiary λmax | ~350 nm | Additional π→π* transitions within the conjugated system |

Note: Exact λmax values can vary slightly depending on the solvent and the specific instrumentation used. The key diagnostic feature is the intense absorption band above 400 nm, which is characteristic of the anhydro form.[1]

NMR Spectroscopic Characterization

Principle of Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating detailed molecular structure.[8] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong external magnetic field. The precise resonance frequency of each nucleus, known as its chemical shift (δ), is influenced by its local electronic environment. This allows for the differentiation of chemically distinct atoms within the molecule. Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) provide valuable information about molecular connectivity. For a complex molecule like anhydro chlortetracycline, 2D NMR techniques (e.g., COSY, HSQC) may be employed for complete assignment, though 1D ¹H and ¹³C spectra provide a definitive fingerprint.

Experimental Protocol: NMR Analysis

Rationale: The choice of a deuterated solvent is paramount to avoid overwhelming solvent signals in ¹H NMR.[9] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for tetracyclines due to its high dissolving power for these moderately polar, salt-form compounds. Tetramethylsilane (TMS) is added as an internal reference standard to calibrate the chemical shift scale to 0.00 ppm.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of anhydro chlortetracycline hydrochloride into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS.

-

Vortex the sample until the solid is completely dissolved.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra correctly.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectra by setting the TMS signal to 0.00 ppm.

-

Expected Data and Interpretation

The NMR spectra of anhydro chlortetracycline are complex but contain a wealth of structural information. The ¹H NMR spectrum is particularly informative for confirming the key structural features.

| Proton (¹H) Signal | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Structural Information |

| Aromatic H (H-8, H-9) | 7.0 - 7.8 | Doublets (d) | Confirms the aromatic D-ring structure. The presence of the C7-chloro substituent alters the pattern from a typical tetracycline.[10] |

| C4-H | ~4.6 | Singlet (s) or broad singlet | Diagnostic proton adjacent to the dimethylamino group.[10] |

| N(CH₃)₂ | 2.7 - 3.0 | Singlet (s) | Characteristic signal for the dimethylamino group. |

| C6-CH₃ | ~2.6 | Singlet (s) | The deshielding effect of the aromatic ring system causes a downfield shift compared to the parent chlortetracycline.[10] |

| C5-H₂ | 2.0 - 3.5 | Multiplets (m) | Aliphatic protons of the A-ring. |

| Amide (-CONH₂) | 8.5 - 9.5 | Broad singlets (br s) | Exchangeable protons of the primary amide. |

| Hydroxyl (-OH) | 9.0 - 15.0 | Broad singlets (br s) | Highly deshielded, exchangeable phenolic and enolic protons. |

Note: The presence of epimers (e.g., 4-epi-anhydro-chlortetracycline) can lead to the appearance of duplicate signals of lower intensity for key resonances like the C4-H and C6-CH₃.[10]

The ¹³C NMR spectrum will show signals corresponding to all 22 carbon atoms in the molecule, with carbonyl carbons appearing far downfield (>160 ppm) and aliphatic carbons appearing upfield.

Integrated Spectroscopic Workflow

For unambiguous characterization, UV-Vis and NMR spectroscopy are used in a complementary workflow. UV-Vis provides a rapid confirmation of the characteristic chromophore, while NMR delivers the definitive structural proof.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of anhydro chlortetracycline hydrochloride is a multi-faceted process where UV-Vis and NMR spectroscopy provide complementary and definitive information. UV-Vis spectroscopy serves as a rapid and sensitive method to confirm the presence of the unique, extended chromophore of the anhydro- form, distinguished by its strong absorbance maximum above 400 nm. NMR spectroscopy, particularly ¹H NMR, offers unequivocal structural proof by mapping the molecular framework and identifying key functional groups and stereochemical features. Together, these techniques form a robust analytical foundation for the identification, quantification, and quality control of this critical chlortetracycline degradant, upholding the standards of pharmaceutical integrity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54710411, Anhydro Chlortetracycline Hydrochloride. Available at: [Link]

- Søeborg, T., Ingerslev, F., & Halling-Sørensen, B. (2004).

- Lever, M. (1972). The spectrophotometric assay for chlortetracycline HCl and tetracycline HCl in pharmaceuticals. Journal of Pharmacy and Pharmacology, 24(1), 53-58.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54693278, Anhydrochlortetracycline. Available at: [Link]

-

USP (n.d.). Chlortetracycline Hydrochloride Soluble Powder. Available at: [Link]

- Chen, W. R., & Huang, C. H. (2005). Transformation of tetracyclines mediated by Mn (II) and Cu (II) ions in the presence of oxygen. Environmental science & technology, 39(11), 401-407.

- Hassan, S. S., & El-Tarras, M. F. (1990). Derivative ultraviolet spectrophotometric assay for simultaneous determination of tetracycline and their anhydro-derivatives, in pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 8(8-12), 839-845.

-

Yasin, A. (1985). Analytical studies of the tetracycline group of antibiotics (Doctoral dissertation, University of Bath). Available at: [Link]

-

ResearchGate (n.d.). UV–visible spectra of a Tetracycline (line) and tetracycline adsorbed SNPs (small dashed line). Available at: [Link]

-

Microbe Notes (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

-

University of California, Davis (n.d.). NMR Sample Preparation. Available at: [Link]

-

University of Reading (n.d.). NMR Sample Preparation. Available at: [Link]

- Chiang, H. C., & Lin, Y. H. (2002). Preliminary Studies on the Toxic Effects of Degradation Products of Oxytetracycline and Chlortetracycline on Rats. Journal of Food and Drug Analysis, 10(4), 246-252.

-

Mustansiriyah University (2019). Experiment-1 Assay of tetracycline by calibration curve method. Available at: [Link]

- Al-Momani, I. F. (2001). Spectrophotometric determination of tetracycline in drug formulations. Spectroscopy Letters, 34(4), 477-484.

- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Spectrophotometric Assay of Tetracycline Hydrochloride in Pharmaceutical Preparations and Spiked Industrial Waste-Water Samples. International Journal of Pharmaceutical and Medical Research, 2(1), 1-6.

-

European Pharmacopoeia (2008). Chlortetracycline Hydrochloride. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. davidpublisher.com [davidpublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 65490-24-6: Anhydrochlortetracycline hydrochloride [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Chlortetracycline Hydrochloride Soluble Powder [drugfuture.com]

- 8. microbenotes.com [microbenotes.com]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Comparative Biological Activity of Chlortetracycline and its Anhydro-Derivative

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Parent Compound

Chlortetracycline (CTC), the first discovered member of the tetracycline class of antibiotics, has been a cornerstone of human and veterinary medicine for decades.[1][2] Its broad-spectrum activity is attributed to its ability to inhibit bacterial protein synthesis.[1] However, under acidic conditions, CTC can undergo dehydration to form anhydrochlortetracycline (aCTC), a degradation product with a significantly altered biological profile.[3][4] This guide provides a detailed technical comparison of the biological activities of CTC and aCTC, moving beyond a simple parent-versus-degradant view to offer a nuanced understanding of their distinct mechanisms, potencies, and toxicological profiles. For researchers in drug development and antimicrobial resistance, understanding these differences is critical for assessing the efficacy and safety of CTC-based therapies and for exploring the potential of tetracycline analogs.

Structural Foundation of Altered Activity

The functional divergence between CTC and aCTC originates from a single, critical structural modification: the irreversible loss of a hydroxyl group at the C6 position, leading to the formation of a double bond between C5a and C6. This transformation from the hydroaromatic naphthacene carboxamide core of CTC to the more aromatic structure of aCTC fundamentally changes the molecule's three-dimensional conformation and electronic distribution.

Figure 1. Chemical structures of Chlortetracycline (left) and its acid-degradation product, Anhydrochlortetracycline (right), highlighting the key structural difference.

This structural alteration is not trivial; it directly impacts how the molecule interacts with its biological targets, leading to profound differences in antibacterial efficacy and cellular toxicity.

Comparative Mechanism of Action: A Shift in Primary Target

While both compounds belong to the tetracycline family, their primary modes of action diverge significantly.

Chlortetracycline: The Canonical Ribosome Inhibitor

CTC exerts its bacteriostatic effect through a well-established mechanism: it binds reversibly to the 30S ribosomal subunit in bacteria.[1] This binding physically obstructs the aminoacyl-tRNA from accessing the A-site of the ribosome, thereby halting the elongation of the polypeptide chain and effectively shutting down protein synthesis.[1][2] This targeted action against a process vital for bacterial proliferation, but distinct from mammalian cytoplasmic ribosomes, forms the basis of its selective toxicity and therapeutic utility.

Caption: Mechanism of Chlortetracycline (CTC) action on bacterial protein synthesis.

Anhydrochlortetracycline: A Poor Ribosomal Inhibitor with a Different Agenda

In stark contrast, aCTC is a poor inhibitor of protein synthesis.[3] The structural change significantly diminishes its binding affinity for the 30S ribosome. Instead, evidence suggests that aCTC and similar "class 2" tetracycline analogs act primarily on the cytoplasmic membrane.[] While the precise mechanism is less defined than for CTC, this interaction is thought to disrupt membrane integrity and vital functions like macromolecular synthesis, representing a mode of action entirely distinct from classical tetracyclines.[]

Interestingly, this altered mechanism can lead to retained or even enhanced potency against some tetracycline-resistant bacteria.[6] Strains expressing ribosomal protection proteins, which effectively shield the ribosome from CTC, may still be susceptible to the membrane-disrupting effects of aCTC.[][6]

Antimicrobial Potency: A Quantitative Comparison

The most direct measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC)—the lowest concentration required to inhibit visible bacterial growth. A comparison of MIC values reveals a dramatic drop in broad-spectrum antibacterial activity for aCTC compared to its parent compound.

| Compound | Staphylococcus aureus | Escherichia coli | Enterococcus faecium |

| Chlortetracycline (CTC) | ~0.19 µg/mL[7] | ~2 µg/mL[7] | Potent |

| Anhydrochlortetracycline (aCTC) | Minor activity[3] | Reduced susceptibility in resistant strains[] | Reduced susceptibility in resistant strains[] |

| Note: Exact MIC values can vary based on the specific strain and testing conditions. This table represents a qualitative summary of reported activities. |

While CTC is potent against a wide range of Gram-positive and Gram-negative bacteria, aCTC demonstrates only minor antimicrobial activity against many common strains.[3][7] However, its ability to circumvent certain resistance mechanisms means it can show surprising potency against specific CTC-resistant isolates.[][6]

Toxicological Profile: The Critical Safety Distinction

From a drug development perspective, the most critical difference lies in their toxicity. While CTC is generally well-tolerated, its degradation products, including aCTC and particularly its epimer, 4-epi-anhydro-chlortetracycline (EACTC), are associated with significant toxicity.

-

Chlortetracycline (CTC): Considered safe for therapeutic use, with primary side effects being gastrointestinal disturbances and photosensitivity.[8] In vitro studies show it can be hepatotoxic at high concentrations.[9]

-

Anhydrochlortetracycline (aCTC): Studies on rats have shown that aCTC itself did not cause significant toxic effects on body weight, organ weight, or key blood markers after 90 days of treatment at 10 mg/kg.[10] However, its epimer, EACTC, exhibited significant toxicity, causing damage to liver and kidney tissues.[10] The degradation of tetracyclines has been historically linked to Fanconi-like syndrome, a reversible renal dysfunction, with anhydro-4-epi-tetracycline identified as a causative agent.[10]

This stark difference in toxicity underscores the importance of preventing CTC degradation in pharmaceutical formulations. The presence of aCTC and its related epimers is a critical quality attribute that must be strictly controlled.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, this section provides validated, step-by-step protocols for key assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a quantitative measure of antimicrobial potency.[11]

Objective: To determine the lowest concentration of CTC and aCTC that inhibits the visible growth of a target bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (e.g., E. coli ATCC 25922) standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Stock solutions of CTC and aCTC hydrochloride in a suitable solvent (e.g., sterile deionized water)

-

Multichannel pipette

Workflow:

Caption: Workflow for the Broth Microdilution MIC Assay.

Procedure:

-

Prepare Drug Dilutions: In a 96-well plate, perform a two-fold serial dilution of the CTC and aCTC stock solutions in CAMHB to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.06 µg/mL).

-

Inoculate: Dilute the 0.5 McFarland bacterial suspension so that after addition to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the drug dilutions.

-

Controls: Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria) on each plate.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient atmosphere.

-

Reading: The MIC is the lowest drug concentration at which there is no visible turbidity (growth).

Protocol: In Vitro Cytotoxicity via MTT Assay

This colorimetric assay assesses the impact of the compounds on the metabolic activity of mammalian cell lines, serving as a proxy for cell viability.[12]

Objective: To compare the cytotoxic effects of CTC and aCTC on a mammalian cell line (e.g., HepG2 human liver cells).

Materials:

-

96-well cell culture plates

-

HepG2 cells (or other desired cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of CTC and aCTC in culture medium and replace the existing medium in the wells with the drug-containing medium. Include untreated cells as a control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[12]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-